molecular formula C14H22N2O2 B000141 Rivastigmine CAS No. 123441-03-2

Rivastigmine

Cat. No. B000141
M. Wt: 250.34 g/mol
InChI Key: XSVMFMHYUFZWBK-NSHDSACASA-N
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Description

Rivastigmine is a novel intermediate-acting, reversible, and non-competitive carbamate acetylcholinesterase inhibitor, introduced for the treatment of Alzheimer’s disease (AD) and related disorders. Its preclinical studies have shown similarities to other cholinesterase inhibitors (ChEIs) and some notable differences, particularly in its molecular and chemical properties, which contribute to its efficacy in treating cognitive, global, and functional aspects of AD and Parkinson’s disease dementia (PDD) (Desai & Grossberg, 2001).

Synthesis Analysis

Rivastigmine's synthesis process is not explicitly detailed in the available literature through the consensus database. Synthesis of cholinesterase inhibitors like rivastigmine typically involves complex organic chemistry procedures aimed at ensuring the molecule's efficacy in inhibiting the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. The specific synthesis route of rivastigmine may involve multiple steps to ensure its stability and potency as a cholinesterase inhibitor.

Molecular Structure Analysis

Rivastigmine is distinguished by its unique molecular structure, enabling it to inhibit acetylcholinesterase and butyrylcholinesterase. This dual action is significant because it enhances the cholinergic function across the brain, which is beneficial for AD and PDD patients. The molecular structure of rivastigmine allows for a pseudo-irreversible inhibition of these enzymes, contributing to its therapeutic effects on cognitive functions (Noetzli & Eap, 2013).

Chemical Reactions and Properties

Rivastigmine's chemical properties allow it to interact with acetylcholinesterase in a manner that provides a steady therapeutic effect over time. The drug's metabolism involves esterases in the liver and intestine, leading to a pharmacokinetic profile that supports its use in transdermal patches for continuous drug delivery. This metabolic pathway helps in reducing gastrointestinal side effects commonly associated with oral administration of cholinesterase inhibitors (Emre et al., 2010).

Physical Properties Analysis

The physical properties of rivastigmine, especially its solubility and stability, play a crucial role in its formulation as a transdermal patch. This formulation method enhances patient compliance by providing a more consistent drug delivery system, minimizing peak-to-trough fluctuations in drug levels, and reducing the incidence of side effects (Frampton, 2014).

Chemical Properties Analysis

Rivastigmine's efficacy is also influenced by its chemical properties, which enable the drug to cross the blood-brain barrier effectively. Its chemical structure and properties facilitate its action on cholinesterase enzymes within the brain, thereby improving the symptoms of AD and PDD by enhancing cholinergic neurotransmission. The chemical attributes of rivastigmine, including its pseudo-irreversible inhibition mechanism, contribute significantly to its therapeutic profile and its ability to manage symptoms of cholinergic degeneration in neurodegenerative diseases (Desai & Grossberg, 2001).

Scientific Research Applications

1. Treatment of Parkinsonian Psychosis and Cognitive Impairment

Rivastigmine has been assessed for its efficacy in treating neuropsychiatric complications of advanced Parkinson's disease. An open study found improvements in hallucinations, sleep disturbances, and caregiver distress, along with enhanced cognitive performance in patients treated with Rivastigmine (Reading, Luce, & McKeith, 2001).

2. Benefits on Attention in Dementia Associated with Parkinson Disease

A randomized, double-blind, placebo-controlled study demonstrated significant benefits of Rivastigmine over placebo on various aspects of attention, including sustained attention, focused attention, consistency of responding, and central processing speed in patients with dementia associated with Parkinson disease (Wesnes, McKeith, Edgar, Emre, & Lane, 2005).

3. Pharmacological Actions on Neuronal Channels

Rivastigmine was found to inhibit transient outward K+ current and delayed rectifier K+ current in rat hippocampal pyramidal neurons, indicating additional pharmacological actions beyond its antiacetylcholinesterase activity (Pan, Xu, & Wang, 2003).

4. Effects on Brain Activation in Alzheimer’s Disease

Functional magnetic resonance imaging (fMRI) studies revealed that Rivastigmine treatment enhances brain activation in the fusiform and frontal cortices of patients with mild Alzheimer's disease, linking cognitive performance improvement to altered brain activation (Rombouts, Barkhof, van Meel, & Scheltens, 2002).

5. Use in Frontotemporal Dementia

An open-label study indicated that Rivastigmine treatment resulted in the amelioration of behavioral changes and reduced caregiver burden in patients with frontotemporal dementia (FTD), suggesting its potential application in this area (Moretti, Torre, Antonello, Cattaruzza, Cazzato, & Bava, 2004).

6. Interaction with Cholinesterases

Rivastigmine shows differential rates of carbamylation with various cholinesterases, suggesting a complex interaction with these enzymes, which is crucial for its therapeutic action in Alzheimer's disease (Bar-on, Millard, Harel, Dvir, Enz, Sussman, & Silman, 2002).

7. Novel Delivery Systems

Research on nanostructured lipid carriers for Rivastigmine highlights advancements in drug delivery systems aimed at improving bioavailability and targeting specific brain regions, such as nose-to-brain delivery for Alzheimer’s disease management (Cunha, Costa, Loureiro, Alves, Peixoto, Forbes, Sousa Lobo, & Silva, 2020).

8. Rivastigmine's Role in Cognitive Function in Dementia with Lewy Bodies

A randomized placebo-controlled study showed that Rivastigmine significantly improved cognitive functions such as attention, working memory, and episodic secondary memory in patients with dementia with Lewy bodies (Wesnes, McKeith, Ferrara, Emre, del Ser, Spano, Cicin‐Sain, Anand, & Spiegel, 2002).

Safety And Hazards

Rivastigmine may cause serious side effects, including severe or ongoing vomiting or diarrhea, loss of appetite, weight loss, and more . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

There are currently no effective pharmacologic or non-pharmacologic treatments for PD-MCI. The only recommended treatment for PDD currently is Rivastigmine, a cholinesterase inhibitor . Research is needed for both disease-modifying and symptomatic treatments in PD cognitive impairment .

properties

IUPAC Name

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVMFMHYUFZWBK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023564
Record name Rivastigmine
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Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Rivastigmine
Source Human Metabolome Database (HMDB)
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Solubility

2.04e+00 g/L
Record name Rivastigmine
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Mechanism of Action

Rivastigmine is a carbamate derivative that is structurally related to physostigmine, but not to donepezil and tacrine. The precise mechanism of rivastigmine has not been fully determined, but it is suggested that rivastigmine binds reversibly with and inactivates chlolinesterase (eg. acetylcholinesterase, butyrylcholinesterase), preventing the hydrolysis of acetycholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses. The anticholinesterase activity of rivastigmine is relatively specific for brain acetylcholinesterase and butyrylcholinesterase compared with those in peripheral tissues.
Record name Rivastigmine
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Product Name

Rivastigmine

CAS RN

123441-03-2
Record name Rivastigmine
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Record name Rivastigmine [USAN:INN:BAN:JAN]
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Record name Carbamic acid, N-ethyl-N-methyl-, 3-[(1S)-1-(dimethylamino)ethyl]phenyl ester
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Record name RIVASTIGMINE
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Record name Rivastigmine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process of the present invention for example involves reacting 3-[1-(dimethylamino)ethyl]phenol with N-ethyl-N-methyl-4-nitrophenyl carbamate in the presence of potassium carbonate and dimethyl sulfoxide at a temperature ranging from about 80° C. to about 120° C. for about 30 to 40 hours, to form racemate of ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester in the free base form. This racemate is then resolved to obtain the (S)-ethylmethylcarbamic acid 3-[1-(dimethylamino)ethyl]phenyl ester. The preferred method of resolution of the (S)-isomer from the racemate involves dissolving a mixture of the free base of the racemate and (+)-di-O, O′-p-toluoyl tartaric acid monohydrate in a 2:1 mixture of methanol:water by heating, collecting the precipitate on cooling by filtration, crystallizing the precipitate from a 2:1 mixture of ethanol:water, and obtaining the substantially pure (S)-isomer by partitioning it between 1N sodium hydroxide and a suitable organic solvent. The base may further be converted to its pharmaceutically acceptable acid addition salts, such as L(+)-tartrate salt.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48,600
Citations
JS Birks, JG Evans - Cochrane Database of systematic …, 2015 - cochranelibrary.com
… controlled trials in which rivastigmine was administered for 12 weeks or longer and compared with placebo; or rivastigmine patches were compared with rivastigmine capsules. Trials in …
Number of citations: 067 www.cochranelibrary.com
CM Spencer, S Noble - Drugs & aging, 1998 - Springer
Rivastigmine (SDZ ENA 713) is a carbamylating, long-acting reversible and noncompetitive carbamate acetylcholinesterase inhibitor that is indicated as an oral treatment for patients …
Number of citations: 240 link.springer.com
ML Onor, M Trevisiol, E Aguglia - Clinical interventions in aging, 2007 - Taylor & Francis
… , rivastigmine binds to AChE which cleaves the rivastigmine … rivastigmine does not rely upon the hepatic cytochrome P450 system for either inactivation or elimination. As rivastigmine …
Number of citations: 187 www.tandfonline.com
M Emre, D Aarsland, A Albanese… - … England Journal of …, 2004 - Mass Medical Soc
… dual cholinesterase inhibitor rivastigmine in such patients. … among patients treated with rivastigmine than among those … those reported in trials of rivastigmine for Alzheimer's disease. …
Number of citations: 564 www.nejm.org
RJ Polinsky - Clinical therapeutics, 1998 - Elsevier
… % to 50% higher plasma concentrations of rivastigmine and its principal metabolite than do … consistent with rivastigmine's short pharmacokinetic half-life. Distribution of rivastigmine into …
Number of citations: 441 www.sciencedirect.com
MW Jann - … : The Journal of Human Pharmacology and Drug …, 2000 - Wiley Online Library
Rivastigmine is a cholinesterase inhibitor (ChEI) with a structural formula different from that of currently available ChEIs. Tacrine and donepezil are classified as short‐acting or …
BR Williams, A Nazarians, MA Gill - Clinical therapeutics, 2003 - Elsevier
… with rivastigmine have thus far not been reported. Treatment with rivastigmine for up to 2 … Conclusions: Rivastigmine has been shown to improve or maintain patients' performance in …
Number of citations: 159 www.sciencedirect.com
AK Desai, GT Grossberg - Expert review of neurotherapeutics, 2005 - Taylor & Francis
… Evidence from controlled studies also supports the use of rivastigmine for … with rivastigmine maximizes the observed beneficial effects. The most prominent adverse effect of rivastigmine …
Number of citations: 63 www.tandfonline.com
J Birks, B McGuinness, D Craig - Cochrane Database of …, 2013 - cochranelibrary.com
… The dose of rivastigmine was different in each study. No pooling of study results … rivastigmine and placebo arms, respectively. Treatment over 26 weeks was limited to 3 mg rivastigmine …
Number of citations: 109 www.cochranelibrary.com
MD Gottwald, RI Rozanski - Expert opinion on investigational …, 1999 - Taylor & Francis
… that rivastigmine improved cognition and was relatively well-tolerated at moderate doses. Clinical investigations of rivastigmine … Rivastigmine undergoes minimal metabolism by the …
Number of citations: 109 www.tandfonline.com

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